4-Chloro-5-iodo-2,6-dimethylpyrimidine
Description
Significance of Halogenated Pyrimidines in Organic Synthesis and Medicinal Chemistry
Halogenated pyrimidines are of paramount importance in the realms of organic synthesis and medicinal chemistry due to their versatile reactivity. The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations. For instance, chloro- and fluoro-pyrimidines are excellent substrates for nucleophilic aromatic substitution reactions, allowing the introduction of various functional groups containing oxygen, nitrogen, and sulfur. Iodo- and bromo-pyrimidines are particularly valued for their ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
In medicinal chemistry, halogenated pyrimidines serve as key intermediates in the synthesis of a wide range of therapeutic agents. A notable application is their use as radiosensitizers in cancer therapy. Certain halogenated pyrimidines can be incorporated into the DNA of tumor cells, making them more susceptible to damage from radiation therapy. This approach aims to enhance the efficacy of radiation treatment while minimizing damage to surrounding healthy tissues.
Overview of Pyrimidine (B1678525) Derivatives and Their Biological Relevance
The pyrimidine nucleus is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA, and RNA. researchgate.net This inherent biological significance has made the pyrimidine scaffold a privileged structure in drug discovery. nih.gov
Synthetic pyrimidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities. ed.ac.uksigmaaldrich.com These include:
Anticancer: Many clinically approved anticancer drugs, such as 5-fluorouracil (B62378) and pemetrexed, are pyrimidine analogues. sigmaaldrich.com They often function by inhibiting key enzymes involved in cell proliferation, such as kinases. thieme.dechemicalbook.com
Antimicrobial: Pyrimidine derivatives have been developed as potent antibacterial and antifungal agents. researchgate.net
Antiviral: The structural similarity of pyrimidine derivatives to natural nucleosides allows them to interfere with viral replication. researchgate.net
Anti-inflammatory and Analgesic: Certain pyrimidines have demonstrated significant anti-inflammatory and pain-relieving properties. ed.ac.uk
Cardiovascular and CNS activity: The versatility of the pyrimidine scaffold has also led to its incorporation into drugs targeting cardiovascular diseases and central nervous system disorders. nih.gov
The wide range of biological activities is a testament to the ability of the pyrimidine ring to interact with various biological targets through hydrogen bonding and other non-covalent interactions. nih.gov
Specific Focus on 4-Chloro-5-iodo-2,6-dimethylpyrimidine as a Building Block
This compound is a di-halogenated pyrimidine that serves as a highly useful and versatile building block in organic synthesis. Its utility stems from the differential reactivity of the two halogen substituents. The chlorine atom at the 4-position and the iodine atom at the 5-position provide two distinct reactive sites that can be functionalized selectively.
The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates this type of reaction.
The iodine atom at the C5 position is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, most notably palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups to the pyrimidine core.
This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine scaffold. For instance, a nucleophilic substitution can be performed at the C4 position, followed by a cross-coupling reaction at the C5 position, or vice versa. This strategic approach is highly valuable in the synthesis of complex target molecules, such as kinase inhibitors, where precise positioning of different substituents is crucial for biological activity. The ability to introduce diverse functionalities at specific positions makes this compound a key intermediate in the construction of libraries of compounds for drug discovery and development.
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 83410-16-6 |
| Molecular Formula | C₆H₆ClIN₂ |
| Molecular Weight | 268.48 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
The synthesis of this compound can be achieved from 2,6-dimethyl-5-iodo-4(3H)-pyrimidone by treatment with a chlorinating agent like phosphorus oxychloride.
Properties
IUPAC Name |
4-chloro-5-iodo-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBOKDKZGLMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363431 | |
| Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83410-16-6 | |
| Record name | 4-Chloro-5-iodo-2,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83410-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 5 Iodo 2,6 Dimethylpyrimidine
Established Synthetic Pathways for Halogenated Pyrimidines
The construction and functionalization of the pyrimidine (B1678525) core are well-documented processes. The synthesis of halogenated pyrimidines typically involves either building the ring with the halogen already in place or introducing it onto a pre-formed pyrimidine scaffold.
The foundational pyrimidine ring system is frequently constructed via condensation reactions between a 1,3-dicarbonyl compound (or its equivalent) and a molecule containing an N-C-N fragment, such as an amidine, urea, or thiourea (B124793). researchgate.net
A primary method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of amidines with β-dicarbonyl compounds. wikipedia.org For instance, derivatives can be synthesized by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org A related and widely used multicomponent reaction is the Biginelli reaction. wikipedia.org
Another common approach involves the reaction of acetylacetone (B45752) with thiourea in an acidic medium to produce 4,6-dimethylpyrimidine-2-thiol (B7761162), which serves as a versatile intermediate for further derivatization. researchgate.net Similarly, the reaction of ethyl acetoacetate with acetamidine (B91507) hydrochloride can be employed to create the 2,6-dimethylpyrimidin-4-ol core structure. google.com These condensation reactions provide a reliable route to the basic pyrimidine scaffold, which can then undergo further functionalization.
Table 1: Examples of Classical Condensation Reactions for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Product Scaffold | Reference |
|---|---|---|---|
| Ethyl acetoacetate | Amidines | Substituted Pyrimidines | wikipedia.org |
| Acetylacetone | Thiourea | 4,6-dimethylpyrimidine-2-thiol | researchgate.net |
Direct halogenation of the pyrimidine ring is a common strategy to introduce chloro, bromo, or iodo substituents. The pyrimidine ring is considered π-deficient, which generally makes electrophilic aromatic substitution more difficult than in benzene. wikipedia.org However, the C-5 position is the most electron-rich and is, therefore, the typical site for electrophilic attack, including halogenation, especially when activating groups are present on the ring. wikipedia.orgresearchgate.net
Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS), which can effectively halogenate the C-5 position of pyrimidine-based nucleosides and other derivatives. nih.govrsc.orgelsevierpure.com Alternative methods have been developed using more environmentally benign reagents. These include oxidative halogenation using a combination of potassium halides (as the halogen source) and an oxidant like potassium persulfate (K₂S₂O₈) or a hypervalent iodine(III) reagent, often in aqueous media. nih.govrsc.orgnih.gov These methods can offer high regioselectivity for the C-H halogenation of heterocyclic systems. nih.govrsc.org A novel approach for regioselective C-5 halogenation proceeds through the formation of acyclic aza-Zincke imine intermediates under mild conditions, which are then halogenated before ring-closing. digitellinc.com
Due to the electron-withdrawing nature of the two ring nitrogen atoms, the C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netwikipedia.orgbhu.ac.in This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide variety of functional groups.
Halogens located at the C-2, C-4, or C-6 positions are excellent leaving groups for SNAr reactions. Chloropyrimidines are particularly useful intermediates in this regard. They are frequently prepared from their corresponding pyrimidone (or hydroxypyrimidine) precursors by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). bhu.ac.inbeilstein-journals.org The resulting chloropyrimidine can then react with various nucleophiles (e.g., amines, alkoxides, thiolates) to yield substituted products. doaj.orgthieme.de The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the steric and electronic nature of the substituents already present on the ring. doaj.org
Targeted Synthesis of 4-Chloro-5-iodo-2,6-dimethylpyrimidine
The specific structure of this compound dictates a synthetic sequence that combines several of the aforementioned strategies. The key challenges are the introduction of two different halogens (iodine and chlorine) at specific positions (C-5 and C-4, respectively) on the 2,6-dimethylpyrimidine core.
A direct and effective synthesis for this compound has been reported. chemicalbook.com The procedure starts with the precursor 2,6-dimethyl-5-iodo-4(3H)-pyrimidone (also known as 5-iodo-2,6-dimethylpyrimidin-4-ol). This intermediate contains the required dimethyl substitution and the C-5 iodo group.
The synthesis is completed by converting the hydroxyl group at the C-4 position into a chloro group. This is a classic transformation achieved by treating the pyrimidone with phosphorus oxychloride (POCl₃). chemicalbook.com The reaction involves heating the mixture, followed by workup and purification to yield the final product. chemicalbook.com
Table 2: Reported Synthesis of this compound
| Starting Material | Reagent | Reaction Conditions | Product | Yield | Reference |
|---|
The synthesis described above relies on a precursor that is already regioselectively iodinated. The preparation of this precursor, 5-iodo-2,6-dimethylpyrimidin-4-ol, would itself depend on regioselective halogenation.
Given that electrophilic attack occurs preferentially at the C-5 position of the pyrimidine ring, the synthesis of the iodinated pyrimidone likely begins with 2,6-dimethylpyrimidin-4-ol. wikipedia.orgresearchgate.net This starting material can be obtained from the classical condensation of ethyl acetoacetate and acetamidine. google.com The subsequent iodination would be directed to the C-5 position due to the electronic properties of the pyrimidine ring system. This step would likely employ an electrophilic iodine source, such as iodine in the presence of a base or N-iodosuccinimide (NIS), to achieve the desired regioselectivity. This strategic, stepwise introduction of the halogen substituents is crucial for the successful synthesis of the target molecule.
Multi-step Synthetic Approaches to Achieve Specific Halogenation Patterns
Achieving the distinct 4-chloro-5-iodo substitution pattern on the 2,6-dimethylpyrimidine core necessitates a strategic multi-step synthetic sequence. A documented method involves the initial preparation of an iodinated pyrimidine precursor, followed by a chlorination step. This ensures the precise placement of both halogen atoms at the desired positions.
A key intermediate in this process is 5-Iodo-2,6-dimethylpyrimidin-4-ol. This precursor already contains the iodo group at the C5 position and a hydroxyl group at the C4 position. The subsequent step focuses on converting the hydroxyl group into a chloro group. This transformation is typically achieved by treating the pyrimidin-4-ol with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). chemicalbook.com The reaction is generally conducted under heating, and upon completion, the excess reagent is removed, and the product is purified, often via silica (B1680970) gel column chromatography, to yield this compound. chemicalbook.com This two-step approach, starting from a pre-iodinated scaffold, is crucial for preventing non-specific halogenation and ensuring the formation of the desired isomer.
| Step | Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Iodo-2,6-dimethylpyrimidin-4-ol | Phosphorus oxychloride (POCl₃) | Stirred at 110°C for 2 hours | This compound | 78% | chemicalbook.com |
Green Chemistry Approaches in the Synthesis of Halogenated Pyrimidines
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines, to create more sustainable and efficient processes. benthamdirect.comrasayanjournal.co.in These methods focus on reducing waste, avoiding hazardous substances, and minimizing energy consumption. While specific green routes for this compound are not extensively documented, the general strategies developed for halogenated pyrimidines are applicable.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com In pyrimidine synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. tandfonline.comresearchgate.net This technique is particularly effective for multicomponent reactions, such as the Biginelli reaction, used to form the pyrimidine core. tandfonline.com The rapid and uniform heating provided by microwaves minimizes the formation of side products. researchgate.net This approach is suitable for preparing various substituted pyrimidines, and its principles can be extended to the synthesis of halogenated analogs. researchgate.netnih.gov
| Reaction Type | Key Features | Advantages | References |
|---|---|---|---|
| Biginelli three-component cyclocondensation | Reaction of β-diketone, aldehyde, and (thio)urea | Rapid reaction rates (minutes), high yields (65-90%), simple work-up | tandfonline.com |
| Synthesis of 2,4,6-trisubstituted pyrimidines | Cyclocondensation of an alkynone with an amidine or guanidine | Fast, efficient, often requires no chromatographic purification | researchgate.net |
| Synthesis of thiazolo[5,4-d]pyrimidines | Condensation of 5-thiazolidinones, an aldehyde, and thiourea | Very short reaction time (5 min) | researchgate.net |
Solvent-Free Reactions
Performing chemical reactions without a solvent offers significant environmental benefits by eliminating solvent waste and reducing potential toxicity. rasayanjournal.co.in For pyrimidine synthesis, solvent-free methods often involve heating a mixture of the neat reactants or using mechanical grinding (mechanochemistry). tandfonline.comnih.gov For instance, halogenated furo[2,3-d]pyrimidines have been synthesized in high yields by simply heating a mixture of the precursors at 70°C for a short duration. tandfonline.com Another green approach is the iodination of pyrimidine derivatives using solid iodine and silver nitrate (B79036) under solvent-free mechanical grinding, which is rapid and efficient. nih.gov These solventless approaches simplify product isolation and purification, making them highly attractive for sustainable chemical manufacturing. rsc.orgresearchgate.net
Application of Green Solvents (e.g., Water, Ionic Liquids)
When a solvent is necessary, the use of environmentally benign options is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net In pyrimidine synthesis, water has been successfully used as a medium for multicomponent reactions, sometimes under catalyst-free conditions, to produce derivatives like pyrano[2,3-d]pyrimidines in high yields. researchgate.netmdpi.com
Ionic liquids (ILs) are another class of green solvents, characterized by their low vapor pressure, thermal stability, and tunable properties. rasayanjournal.co.in They have been employed as reusable reaction media for the synthesis of various pyrimidine derivatives. benthamdirect.com Their use can facilitate product separation and catalyst recycling, contributing to a more sustainable synthetic process.
Heterogeneous Catalysis in Pyrimidine Synthesis
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily their ease of separation from the reaction mixture and potential for reuse. nih.gov This simplifies the work-up procedure and reduces waste. nih.gov In pyrimidine synthesis, a variety of solid catalysts have been developed, including nano-catalysts, metal oxides, and supported catalysts. rsc.orgacs.org
For example, nano-ZnO and zirconium dioxide nanoparticles have been used as efficient and reusable heterogeneous catalysts for the one-pot synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. researchgate.netrsc.org Similarly, magnetic nanoparticles, such as Fe₃O₄, can be coated with a catalytic species, allowing for easy recovery of the catalyst using an external magnet. nih.gov The application of these catalysts often occurs under mild or solvent-free conditions, further enhancing the green credentials of the synthesis. nih.govresearchgate.net
| Catalyst Type | Example | Reaction | Key Advantages | References |
|---|---|---|---|---|
| Nano-catalyst | Zirconium dioxide (ZrO₂) nanoparticles | Three-component synthesis of tetrahydropyrido[2,3-d]pyrimidines | High yields (86-97%), reusability | rsc.org |
| Magnetic Nanoparticle Catalyst | Fe₃O₄@poly(vinyl alcohol) | One-pot synthesis of pyrano[2,3-d]-pyrimidinediones | Eco-friendly, reusable (up to 4 times) | nih.gov |
| Supported Heterogeneous Catalyst | Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂ | Ultrasound-assisted synthesis of pyran-annulated scaffolds | Environmentally friendly, reusable (up to 6 times) | nih.gov |
| Heteropolyacids | HPA@HNTs-C | Synthesis of benzopyranopyrimidines | Reusable, eco-friendly (aqueous media) | researchgate.net |
Chemical Reactivity and Transformation of 4 Chloro 5 Iodo 2,6 Dimethylpyrimidine
Cross-Coupling Reactions
Cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-chloro-5-iodo-2,6-dimethylpyrimidine is a versatile substrate for such transformations. The presence of both iodo and chloro substituents makes it an ideal candidate for sequential, site-selective modifications.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for the formation of C-C bonds.
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the pyrimidine (B1678525) ring. This reaction typically proceeds under mild conditions with a suitable palladium catalyst, a base, and a solvent. The choice of these components can significantly impact the reaction's efficiency and selectivity.
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively detailed in the provided search results, general principles for similar dihalopyrimidines suggest that the reaction is feasible and selective. For instance, studies on dichloropyrimidines have shown that the C4 position is often favored for substitution in Suzuki coupling reactions. mdpi.com
In dihalo-substituted pyrimidines containing both iodine and chlorine atoms, the Suzuki-Miyaura coupling reaction exhibits a high degree of chemoselectivity. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
Consequently, the Suzuki-Miyaura coupling of this compound with a boronic acid will preferentially occur at the 5-position, leading to the formation of a 4-chloro-5-aryl/vinyl-2,6-dimethylpyrimidine while leaving the chloro group at the 4-position intact for potential subsequent transformations. This selectivity is a common feature in the cross-coupling of polyhalogenated heterocycles. nih.gov
The yield and selectivity of the Suzuki-Miyaura coupling are highly dependent on the reaction conditions and the nature of the phosphine (B1218219) ligand coordinated to the palladium catalyst. The choice of the palladium precursor, ligand, base, solvent, and temperature all play crucial roles.
For dihalopyridines, it has been demonstrated that bulky, electron-rich phosphine ligands can influence the regioselectivity of the coupling reaction. nih.gov For example, the use of specific ligands can direct the reaction to a less reactive site. In the case of 2,4-dichloropyridines, certain ligands have been shown to favor coupling at the C4 position. nih.gov While direct evidence for this compound is not available in the provided results, it is reasonable to infer that similar ligand effects could be exploited to modulate the reactivity and selectivity of its cross-coupling reactions. The selection of the base and solvent system is also critical for optimizing the reaction yield and minimizing side reactions. semanticscholar.orgmdpi.com
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the construction of carbon-carbon triple bonds.
The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 5-alkynyl-4-chloro-2,6-dimethylpyrimidines. Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed with high chemoselectivity, with the terminal alkyne preferentially coupling at the more reactive 5-position (the site of the iodo substituent).
The typical reaction conditions involve a palladium catalyst, a copper(I) co-catalyst, a base (often an amine which can also serve as the solvent), and an organic solvent. The reaction is generally carried out under inert atmosphere to prevent the homocoupling of the terminal alkyne (Glaser coupling).
While specific examples and data tables for the Sonogashira coupling of this compound are not present in the search results, the general principles of Sonogashira reactions on halo-substituted heterocycles are well-established and would apply to this compound.
Sonogashira Coupling Reactions
Sequential and One-Pot Sonogashira/Suzuki-Miyaura Reactions
The differential reactivity of the C-I and C-Cl bonds in this compound is exploited in sequential and one-pot cross-coupling reactions. The greater reactivity of the C-I bond allows for selective Sonogashira coupling at the C5 position, followed by a subsequent Suzuki-Miyaura coupling at the C4 position.
A notable application of this strategy is in the synthesis of ceramide-transport protein (CERT) inhibitors. Researchers have developed a one-pot, tandem Sonogashira/Suzuki-Miyaura coupling reaction that proceeds smoothly with as little as 5 mol% of a palladium catalyst. nii.ac.jp This method allows for the synthesis of a diverse library of derivatives in high yields without the formation of regioisomeric byproducts. nii.ac.jp The initial Sonogashira coupling of an alkyne occurs at the more reactive C5-iodo position, followed by the Suzuki-Miyaura coupling of a boronic acid at the C4-chloro position. This specific reaction order is crucial for the defined synthesis of the target molecules. nii.ac.jp
This tandem approach has proven effective for creating biaryl acetylene (B1199291) compounds. nii.ac.jp The ability to perform both reactions in a single pot with a single catalyst loading is not only efficient but also aligns with the principles of green chemistry. nii.ac.jp
Table 1: Exemplary Sequential Sonogashira/Suzuki-Miyaura Reaction
| Step | Reaction Type | Position | Reagents & Conditions | Product |
| 1 | Sonogashira Coupling | C5 | Terminal Alkyne, Pd Catalyst, Cu(I) cocatalyst, Base | 4-Chloro-2,6-dimethyl-5-(alkynyl)pyrimidine |
| 2 | Suzuki-Miyaura Coupling | C4 | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | 4-(Aryl/Heteroaryl)-2,6-dimethyl-5-(alkynyl)pyrimidine |
This table represents a generalized reaction sequence. Specific catalysts, ligands, bases, and solvents can vary based on the substrates used.
Other Cross-Coupling Methodologies (e.g., Negishi Coupling)
While Sonogashira and Suzuki-Miyaura reactions are prominently utilized, other cross-coupling methodologies can also be applied to functionalize the this compound scaffold. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for forming carbon-carbon bonds.
In the context of pyrimidine chemistry, Negishi cross-coupling has been successfully employed for the synthesis of 5-fluoroalkylated pyrimidine nucleosides. nih.gov This methodology has proven effective in coupling unactivated Csp3 fluoroalkylzinc bromides with 5-iodo-2'-deoxyuridine derivatives, demonstrating its utility in creating alkyl-substituted pyrimidines. nih.gov Given the presence of the reactive C-I bond, it is plausible that this compound could similarly undergo Negishi coupling at the C5 position with various organozinc reagents to introduce a wide range of alkyl and aryl substituents.
The general applicability of palladium-catalyzed cross-coupling reactions suggests that other methods like Stille, Hiyama, and Buchwald-Hartwig amination could also be selectively performed on this substrate, further expanding its synthetic utility.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the C4-chloro substituent, renders this position susceptible to nucleophilic aromatic substitution (SNAr).
Aminolysis Reactions
The chlorine atom at the C4 position can be readily displaced by various amine nucleophiles. This aminolysis reaction is a common and efficient method for the synthesis of 4-aminopyrimidine (B60600) derivatives. These reactions typically proceed by heating the chloro-pyrimidine with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. This leads to the formation of N-substituted-5-iodo-2,6-dimethylpyrimidin-4-amines. The resulting amino-substituted pyrimidines are important scaffolds in medicinal chemistry.
Reactions with Oxygen Nucleophiles (Alkoxylation/Aryloxylation)
Similarly to aminolysis, the C4-chloro group can be substituted by oxygen-based nucleophiles such as alkoxides and aryloxides. These reactions, often carried out under basic conditions (e.g., using sodium alkoxide or by reacting with a phenol (B47542) in the presence of a base like potassium carbonate), yield 4-alkoxy- or 4-aryloxy-5-iodo-2,6-dimethylpyrimidines. These ether derivatives serve as important intermediates for further synthetic transformations.
Grignard Reactions and Halogen-Metal Exchange
The halogen atoms on the pyrimidine ring provide a handle for the formation of organometallic reagents, which are powerful intermediates for carbon-carbon bond formation.
The generation of Grignard reagents from halogenated pyrimidines can be challenging due to the potential for the organomagnesium species to react with the pyrimidine ring itself. However, under carefully controlled conditions, typically at low temperatures, it is possible to form a pyrimidyl Grignard reagent. The greater reactivity of the C-I bond compared to the C-Cl bond suggests that halogen-metal exchange would preferentially occur at the C5 position.
This can be achieved by treating this compound with a Grignard reagent like isopropylmagnesium chloride via a halogen-metal exchange process. This would generate a 5-magnesated pyrimidine species. This in situ-formed Grignard reagent can then be reacted with various electrophiles to introduce a substituent at the C5 position.
Minimization of Side Reactions in Grignard Formation
The formation of a Grignard reagent from this compound is a nuanced process due to the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds and the potential for side reactions. The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it the primary site for oxidative addition of magnesium. However, several side reactions can compete with the desired Grignard formation, diminishing the yield and complicating purification.
Key Side Reactions:
Homocoupling (Wurtz-type reaction): The formed pyrimidylmagnesioiodide can react with a starting material molecule to produce a biphenyl-type dimer. This is often favored at higher concentrations and temperatures. libretexts.org
Reaction with Solvent/Moisture: Grignard reagents are highly basic and nucleophilic, reacting readily with any protic source, such as trace water in the solvent or on the glassware. libretexts.orgresearchgate.net Anhydrous conditions are therefore critical.
Reaction with the Second Halogen: While less likely, under harsh conditions, the Grignard reagent could potentially interact with the chloro-substituent of another molecule.
Strategies for Minimization:
To enhance the yield of the desired 5-pyrimidyl Grignard reagent, several strategies can be employed. The core principle is to facilitate the oxidative addition at the iodine site while suppressing competing pathways.
Low Temperatures: Carrying out the reaction at low temperatures, such as -78 °C, can significantly reduce the rate of side reactions. cmu.edu This requires the use of highly reactive magnesium.
Activated Magnesium: Standard magnesium turnings can be slow to react, requiring higher initiation temperatures that favor side reactions. The use of Rieke magnesium, a highly active form of magnesium, allows for rapid oxidative addition even at very low temperatures (-78 °C), which is crucial for substrates with sensitive functional groups. cmu.edu
Slow Addition: Adding the solution of this compound slowly to the suspension of magnesium can help maintain a low concentration of the halide in the reaction mixture, thereby minimizing the rate of homocoupling. reddit.com
Iodine Activation: A small crystal of iodine can be added to the magnesium to activate its surface, facilitating the initiation of the Grignard formation. libretexts.org
Table 1: Conditions for Minimizing Side Reactions in Grignard Formation
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Temperature | Low temperature (e.g., -78 °C to -50 °C) | Reduces rates of side reactions like homocoupling. | cmu.edu |
| Magnesium | Highly active (Rieke) magnesium | Enables rapid reaction at low temperatures where side reactions are suppressed. | cmu.edu |
| Addition Rate | Slow, controlled addition of halide | Keeps halide concentration low, minimizing dimerization. | reddit.com |
| Atmosphere | Anhydrous, inert (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric water and oxygen. | libretexts.orgresearchgate.net |
| Activation | Use of iodine crystal | Activates the magnesium surface to initiate the reaction. | libretexts.org |
Halogen Exchange Reactions
The two distinct halogen atoms on the pyrimidine ring offer opportunities for selective exchange reactions, enabling the synthesis of other halogenated pyrimidine derivatives.
Interconversion relies on nucleophilic substitution, where one halide is replaced by another. The Finkelstein reaction is a classic example of this transformation. wikipedia.orgbyjus.com In the context of this compound, the C-Cl bond is the most likely site for such a reaction, as the C-I bond is a poorer leaving group for typical SNAr (Nucleophilic Aromatic Substitution) reactions.
For instance, converting the chloro-group to a fluoro-group could be achieved using a fluoride (B91410) salt like potassium fluoride in a polar aprotic solvent. wikipedia.org Conversely, attempting to replace the chloro group with a bromo or another iodo group via a Finkelstein-type reaction (e.g., using NaBr or NaI in acetone) is also plausible. The success of these reactions is driven by Le Chatelier's principle, where the precipitation of the resulting sodium salt (e.g., NaCl) in the solvent drives the equilibrium towards the product. jk-sci.com
Aromatic Finkelstein reactions, which are typically more challenging than their aliphatic counterparts, can be facilitated by catalysts. Copper(I) iodide, often in combination with diamine ligands, is known to catalyze the exchange of aromatic chlorides and bromides for iodides. wikipedia.org
Lithium-halogen exchange is a powerful and rapid reaction for converting organic halides into organolithium compounds. wikipedia.org For dihalogenated substrates like this compound, the reaction is highly selective. The rate of exchange follows the trend I > Br > Cl, meaning that the organolithium reagent (typically n-butyllithium or t-butyllithium) will react preferentially with the iodine atom. wikipedia.org
This selectivity is kinetically controlled and allows for the clean formation of 4-chloro-2,6-dimethyl-5-lithiopyrimidine at low temperatures (e.g., -78 °C to -100 °C). mdpi.comresearchgate.net The resulting organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups exclusively at the 5-position, leaving the chloro-substituent intact. The reaction is extremely fast, often faster than competing processes like nucleophilic addition or even proton transfer. wikipedia.orgharvard.edu
The mechanism is thought to proceed through an "ate-complex" intermediate, where the carbanion of the organolithium reagent attacks the halogen atom on the pyrimidine ring. wikipedia.orgharvard.edu
Table 2: Selectivity in Lithium-Halogen Exchange
| Substrate | Reagent | Typical Temperature | Primary Product | Rationale for Selectivity | Reference |
|---|---|---|---|---|---|
| This compound | n-BuLi or t-BuLi | -78 °C | 4-Chloro-2,6-dimethyl-5-lithiopyrimidine | Exchange rate is much faster for Iodine than Chlorine (I > Br > Cl). | wikipedia.org |
| 1-Chloro-2-iodobenzene | n-BuLi | -15 °C to 25 °C | (2-Chlorophenyl)lithium | Exchange selectively occurs at the more electropositive iodine atom. | mdpi.com |
Cyclization Reactions and Annulation Strategies Utilizing this compound
The selective generation of an organometallic species at the 5-position of the pyrimidine ring is a cornerstone for building more complex, fused heterocyclic systems. The Parham cyclization is a prominent strategy that leverages this reactivity. sciforum.net This process involves a lithium-halogen exchange followed by an intramolecular reaction where the newly formed nucleophilic carbon attacks an internal electrophile tethered to the pyrimidine ring system. wikipedia.orgsciforum.net
General Strategy:
Precursor Synthesis: A precursor is synthesized where this compound is modified to include a side chain containing an electrophilic group (e.g., an ester, amide, or nitrile). This side chain is typically attached via one of the methyl groups or through a nucleophilic substitution at the 4-position (though this would require a different starting material to install the side chain first).
Lithium-Halogen Exchange: The precursor is treated with an organolithium reagent at low temperature. As established, this selectively generates the 5-lithiopyrimidine derivative.
Intramolecular Cyclization: Upon formation, the aryllithium intermediate attacks the tethered electrophile in an intramolecular fashion, forming a new ring fused to the pyrimidine core. researchgate.netresearchgate.net
This strategy allows for the regioselective construction of various fused pyrimidines, which are important scaffolds in medicinal chemistry and materials science. nih.govorganic-chemistry.org For example, if a side chain containing an amide were attached at a suitable position, the Parham cyclization could lead to the formation of a lactam-fused pyrimidine system. sciforum.net
Table 3: Hypothetical Annulation via Parham Cyclization
| Starting Material Moiety | Key Steps | Potential Fused Ring System | Reference (Principle) |
|---|---|---|---|
| Pyrimidine with N,N-diethylcarbamoyl-containing side chain | 1. t-BuLi, THF, -90 °C 2. Intramolecular attack | Pyrrolo[3,4-d]pyrimidine derivative | sciforum.net |
| Pyrimidine with nitrile-containing side chain | 1. n-BuLi, THF, -100 °C 2. Intramolecular attack | Indeno[1,2-d]pyrimidine analogue | researchgate.net |
| Pyrimidine with ester-containing side chain | 1. n-BuLi, THF, -78 °C 2. Intramolecular attack | Cyclopenteno[d]pyrimidine derivative | researchgate.net |
Precursor for Complex Pyrimidine Derivatives
The unique structural features of this compound make it an ideal starting material for the synthesis of more complex pyrimidine-containing molecules. The presence of both a chloro and an iodo group allows for a range of cross-coupling and nucleophilic substitution reactions to introduce diverse functionalities onto the pyrimidine core.
While direct synthesis of pyrimidopyrimidines from this compound is not extensively documented in readily available literature, the synthesis of fused heterocyclic systems from analogous substituted pyrimidines is a well-established strategy. For instance, the reactivity of the chlorine atom at the C4 position of the pyrimidine ring is known to be susceptible to displacement. researchgate.net This reactivity is a key step in the construction of fused ring systems.
Methodologies for synthesizing pyrimido[4,5-d]pyrimidines often involve the cyclization of appropriately substituted pyrimidine precursors. synblock.com For example, a common approach involves the reaction of a 4-aminopyrimidine with a suitable reagent to form the second pyrimidine ring. In a hypothetical pathway, the chloro group of this compound could be displaced by an amine, followed by further manipulations of the iodo and methyl groups to facilitate the annulation of the second ring.
Furthermore, the synthesis of tricyclic systems such as 4-chloro-pyrimido[4,5-b] benzodiazepines has been achieved through the intramolecular Friedel-Crafts cyclization of 5-amino-4-(N-substituted)anilino-6-chloropyrimidine. nih.gov This highlights the utility of chloropyrimidines in building complex, multi-ring structures. The synthesis of other fused systems, such as thiazolo[4,5-d]pyrimidines, also often proceeds from substituted pyrimidine precursors. researchgate.net Based on these established synthetic routes for related compounds, this compound represents a promising starting material for the generation of a variety of fused heterocyclic systems.
The differential reactivity of the C-Cl and C-I bonds in this compound is a significant advantage for the synthesis of poly-substituted pyrimidines. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the carbon-chlorine bond. This allows for the selective introduction of a substituent at the 5-position, leaving the 4-chloro group available for subsequent transformations.
For instance, 4,6-dimethyl-2-iodopyrimidine, a related compound, is known to be an excellent partner in cross-coupling reactions to produce a variety of pyrimidine ligands. nih.gov Similarly, 4-chloro-2-(trichloromethyl)pyrimidines have been utilized as intermediates in substitution reactions to synthesize a range of pyrimidine derivatives. mdpi.com The synthesis of new pyrimidine derivatives has also been achieved via Suzuki cross-coupling reactions of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine with various arylboronic acids. google.com These examples underscore the potential of this compound to undergo sequential and regioselective functionalization to yield highly substituted pyrimidine cores.
Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions
| Halogen at C5 | Halogen at C4 | Typical Reactivity Order in Pd-Catalyzed Cross-Coupling |
| Iodo | Chloro | Iodo > Chloro |
Role in Medicinal Chemistry and Drug Discovery
The pyrimidine nucleus is a common structural motif in a wide array of biologically active compounds and approved drugs. researchgate.net Halogenated pyrimidines, such as this compound, are particularly valuable in medicinal chemistry as they provide a scaffold that can be readily modified to optimize biological activity, selectivity, and pharmacokinetic properties.
The this compound framework serves as a versatile scaffold for the development of various biologically active molecules. Its utility as a building block for kinase inhibitors is a prominent example. Kinase inhibitors are a critical class of targeted therapies, particularly in oncology. The pyrimidine core can mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP in the kinase active site.
The synthesis of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) has led to the discovery of compounds with plant growth-stimulating activity. researchgate.net This suggests that the dimethylpyrimidine scaffold can be a starting point for agrochemical research as well. The introduction of different substituents at the chloro and iodo positions of this compound allows for the exploration of a vast chemical space to identify molecules with desired biological functions.
The development of novel drug candidates often relies on the use of versatile chemical scaffolds that can be readily diversified. This compound is a prime example of such a scaffold. Its potential use in the synthesis of kinase inhibitors and antiviral agents has been noted.
For example, 2,4-disubstituted pyrimidine derivatives are being investigated as cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating the cell cycle and are prominent targets in cancer therapy. While a direct link to a specific drug candidate derived from this compound is not explicitly detailed in the public domain, the synthetic strategies employed in the development of pyrimidine-based drugs often involve halogenated pyrimidine intermediates. The synthesis of a related compound, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, and its subsequent reactions highlight the importance of such intermediates in drug discovery programs. nih.gov
Table 2: Examples of Biologically Active Molecules with a Pyrimidine Core
| Compound Class | Biological Target/Activity | Reference |
| 2,4-Disubstituted Pyrimidines | Cyclin-Dependent Kinase (CDK) Inhibitors | |
| 4,6-Dimethylpyrimidine-2-thiol Derivatives | Plant Growth-Stimulating Activity | researchgate.net |
| Halogenated Pyrimidine Derivatives | Kinase Inhibitors, Antiviral Agents |
Applications in Materials Science
The application of this compound in materials science is an emerging area of research. Halogenated pyrimidines, in general, are being explored for their potential in the development of novel organic materials with interesting electronic and photophysical properties.
The introduction of heavy atoms like iodine can influence the photophysical properties of organic molecules, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs). For instance, four-coordinate organoboron compounds are utilized in OLEDs, and the tunability of their electronic properties through substituent effects is a key area of research. While direct studies on this compound for OLEDs are not widely reported, the development of organic polymer semiconductors often involves polymerization reactions of halogenated monomers. mdpi.com
The presence of both chloro and iodo substituents, along with methyl groups, on the pyrimidine ring of this compound could lead to unique solid-state packing and intermolecular interactions, which are crucial for charge transport in organic semiconductors. The molecular structure of a related compound, 2-iodo-4,6-dimethylpyrimidine (B92730), reveals short intermolecular I···N contacts and π–π stacking interactions, which result in a two-dimensional supramolecular architecture. nih.gov Such organized structures are desirable for efficient charge transport in electronic devices. Further research is needed to fully explore the potential of this compound in the field of materials science.
Applications of 4 Chloro 5 Iodo 2,6 Dimethylpyrimidine As a Synthetic Scaffold
Precursors for Functional Materials
While the primary applications of many pyrimidine derivatives lie in medicinal chemistry, the inherent electronic properties and structural features of the pyrimidine ring also make them attractive candidates for the development of functional materials. Halogenated pyrimidines, in particular, are of interest in materials science due to the influence of the halogen atoms on the electronic nature and intermolecular interactions of the resulting materials. These characteristics can be exploited in the design of materials with specific optical or electronic properties.
The utility of this compound as a precursor for functional materials stems from the ability to selectively substitute the iodo and chloro groups, often through cross-coupling reactions. This allows for the introduction of various functional groups that can tune the electronic and photophysical properties of the final material. Research in this area explores the potential for creating novel organic materials for applications in electronics and photonics.
Detailed research into the direct application of this compound as a precursor for functional materials is an emerging area. However, the principles of its reactivity are well-established. The carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions. This differential reactivity allows for a two-step synthetic strategy where the iodo position is first functionalized, followed by a subsequent reaction at the chloro position. This approach provides a high degree of control over the final molecular architecture.
The types of functional materials that could theoretically be synthesized from this precursor are varied. For instance, coupling with aromatic boronic acids could lead to the formation of π-conjugated systems, which are the cornerstone of organic semiconductors and light-emitting diodes (OLEDs). The introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO/LUMO energy levels of the material, thereby fine-tuning its charge transport and emission characteristics.
While specific data on functional materials derived directly from this compound is not extensively documented in publicly available research, the table below illustrates the potential for creating diverse material precursors based on its known reactivity.
Table 1: Potential Functional Material Precursors via Cross-Coupling Reactions of this compound
| Reactant | Coupling Reaction | Functional Group Introduced | Potential Material Application |
| Arylboronic acid | Suzuki Coupling | Aryl group | Organic Semiconductors, OLEDs |
| Terminal alkyne | Sonogashira Coupling | Alkynyl group | Molecular Wires, Non-linear Optics |
| Organozinc reagent | Negishi Coupling | Alkyl/Aryl group | Organic Field-Effect Transistors (OFETs) |
| Stannane | Stille Coupling | Aryl/Vinyl group | Photovoltaic Materials |
The research on related iodinated pyrimidines has demonstrated the feasibility of these synthetic routes. For example, studies on 2-iodo-4,6-dimethylpyrimidine (B92730) have shown its utility as a partner in cross-coupling reactions to create a variety of pyrimidine-based ligands and materials. nih.gov The crystal structure of such compounds reveals the potential for significant intermolecular interactions, such as π–π stacking, which are crucial for charge transport in organic electronic devices. nih.gov The presence of both iodo and chloro substituents on the pyrimidine ring of this compound offers an even greater potential for creating more complex and multifunctional materials through sequential, site-selective reactions.
Advanced Spectroscopic and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure and confirming the identity of 4-Chloro-5-iodo-2,6-dimethylpyrimidine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the molecular structure of organic compounds in solution. Although specific, published experimental spectra for this compound are not widely available, the expected spectral features can be predicted.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two methyl groups at the C2 and C6 positions of the pyrimidine (B1678525) ring. Due to the asymmetric substitution at the C4 and C5 positions (chlorine and iodine), these two methyl groups are in chemically non-equivalent environments and should therefore have different chemical shifts.
¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. It is expected to display six unique signals, one for each carbon atom in the molecule: two for the methyl groups, and four for the pyrimidine ring carbons (C2, C4, C5, and C6). The chemical shifts of the ring carbons would be influenced by the attached substituents (chloro, iodo, and nitrogen atoms).
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are often used to predict NMR chemical shifts, which can then be compared with experimental findings for verification.
Table 1: Predicted NMR Spectroscopic Features for this compound
| Nucleus | Expected Signals | Anticipated Chemical Environment and Features |
|---|---|---|
| ¹H | Two singlets | Signals correspond to the two non-equivalent methyl groups at positions 2 and 6. |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₆H₆ClIN₂), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its atomic composition. While specific HRMS data is not publicly available, research involving this compound has utilized the technique for analytical purposes. uni-rostock.de This confirms its application in verifying the identity of the molecule during multi-step syntheses.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural components.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C-H (in methyl groups) | 2950-3000 | Stretching |
| C=N (pyrimidine ring) | 1500-1650 | Stretching |
| C-C (pyrimidine ring) | 1400-1600 | Stretching |
| C-Cl | 600-800 | Stretching |
These predicted bands help in confirming the presence of the key structural elements of the molecule.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
As of now, a solved single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. The determination of its crystal structure would be invaluable for understanding its solid-state packing and the nature of the non-covalent forces that govern its crystal lattice.
Although the crystal structure of the title compound is not available, analysis of closely related compounds allows for educated predictions of the likely intermolecular interactions. The presence of both chlorine and iodine atoms on the electron-deficient pyrimidine ring creates a high potential for significant halogen bonding.
Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, forming directional interactions with Lewis basic atoms (like the nitrogen atoms of adjacent pyrimidine rings).
π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.
Studies on analogous compounds, such as 2-Iodo-4,6-dimethylpyrimidine (B92730), have confirmed the presence of these types of interactions, where short intermolecular I···N contacts and π-π stacking between pyrimidine rings dictate the supramolecular architecture. These findings suggest that this compound would exhibit a similarly complex and interesting solid-state network driven by such non-covalent forces.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools to predict and understand the structural, electronic, and biological properties of molecules like this compound. These in silico methods provide insights that complement experimental data, guiding further research and development.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For halogenated pyrimidines, DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties.
Theoretical investigations of halogenated pyrimidines using DFT methods have been successfully employed to understand the effects of halogen substitution on the pyrimidine ring. acs.org Studies on compounds like 5-Br-pyrimidine, 2-Br-pyrimidine, and 2-Cl-pyrimidine have demonstrated the utility of DFT in analyzing inductive and resonance effects, which are crucial for describing the properties of such aromatic systems. acs.org
For this compound, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to obtain the optimized ground-state geometry. This would provide theoretical values for bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact compound is not publicly available for direct comparison, the accuracy of DFT predictions is often validated by comparing calculated parameters with experimental X-ray diffraction data of similar structures. For instance, studies on other pyrimidine derivatives have shown a good correlation between DFT-calculated and experimentally determined structural parameters.
Table 1: Illustrative DFT-Calculated Structural Parameters for a Halogenated Pyrimidine Derivative (Note: This table is illustrative and based on typical values for similar compounds, as specific DFT data for this compound is not available in the cited literature.)
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-Cl | 1.74 |
| C-I | 2.10 | |
| C-N | 1.33 | |
| C-C (ring) | 1.40 |
This interactive table is based on general values found in computational studies of halogenated pyrimidines.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
In studies of halogen-substituted molecules, FMO analysis has shown that halogen atoms can significantly influence the energy levels of these orbitals. mdpi.com Specifically, the introduction of halogens, particularly iodine, tends to lower the LUMO energy level, which can increase the molecule's electrophilicity. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com For halogen-derived molecules, the binding energy trend has been observed as F < Cl < Br < I, suggesting that iodo-substituted compounds could have significant interaction potential. mdpi.com
For this compound, FMO analysis would predict the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. The presence of both chloro and iodo substituents, along with methyl groups, would create a distinct electronic profile. Studies on tri-halogen substituted compounds have shown a reduced HOMO-LUMO gap, indicating increased chemical reactivity. mdpi.com
Table 2: Representative FMO Data for a Halogenated Aromatic Compound (Note: The values in this table are representative and intended to illustrate the typical output of FMO analysis for similar compounds, as specific data for this compound is not available.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This interactive table illustrates the kind of data generated from FMO analysis.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a target protein.
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as antitumor and antimicrobial agents. nih.gov Molecular docking studies on various substituted pyrimidines have been instrumental in elucidating their mechanism of action. For example, pyrazolo[3,4-d]pyrimidine derivatives have been docked into the ATP-binding site of EGFR tyrosine kinase, revealing key hydrogen bonding interactions that contribute to their inhibitory activity. nih.gov Similarly, docking studies of dihydropyrimidine (B8664642) analogues against the lipoxygenase enzyme have shown high affinities, which correlated well with their observed in vitro inhibitory activity. dovepress.com
For this compound, molecular docking could be employed to predict its potential as an inhibitor for various biological targets, such as kinases or other enzymes implicated in disease. The docking process would involve placing the 3D structure of the compound into the binding site of a target protein and calculating a scoring function to estimate the binding affinity. The results could highlight key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the protein's amino acid residues, guiding the design of more potent analogues. For instance, halogenated pyrrolo[3,2-d]pyrimidines have shown antiproliferative activities, and the introduction of iodine at certain positions significantly enhanced their potency. nih.gov
Molecular Dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. While molecular docking provides a static picture of the binding pose, MD simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein.
MD simulations have been successfully applied to study halogenated ligands in complex with biological targets. For example, simulations of halogenated tubercidin (B1682034) ligands with the Haspin receptor confirmed the presence and stability of halogen bonds, which are crucial for the ligand-receptor interaction. nih.gov These simulations can also be used to calculate relative binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
In the context of this compound, if a potential biological target is identified through docking studies, MD simulations could be performed to validate the stability of the predicted binding mode. The simulation would track the movements of the atoms over a period of nanoseconds, and the resulting trajectory would be analyzed to assess the conformational stability of the complex and the persistence of key intermolecular interactions. This would provide a higher level of confidence in the predicted biological activity of the compound. Studies on other halogenated inhibitors have shown that MD simulations can confirm good stability with their target proteins. mdpi.com
Future Perspectives and Emerging Research Directions
Exploration of New Catalytic Systems for Derivatization
The derivatization of 4-chloro-5-iodo-2,6-dimethylpyrimidine has predominantly relied on palladium-catalyzed cross-coupling reactions. However, the future of its application lies in the exploration and implementation of more sustainable, cost-effective, and novel catalytic systems.
Nickel-Catalyzed Cross-Coupling: Nickel, being more earth-abundant and economical than palladium, is a major focus for developing new cross-coupling methodologies. Research into nickel/dppf (1,1'-bis(diphenylphosphino)ferrocene) catalyst systems has shown promise for the Suzuki-Miyaura coupling of chloropyridines. rsc.orgdntb.gov.ua While α-halo-N-heterocycles can sometimes form inactive dimeric nickel species with this catalyst, the corresponding Kumada-Tamao-Corriu reactions using more reactive Grignard reagents proceed effectively. rsc.orgdntb.gov.ua This suggests a viable pathway for coupling alkyl or aryl Grignard reagents with this compound, likely at the more reactive C-I bond.
Electrochemical Catalysis: Electrosynthesis is emerging as a powerful and green alternative to traditional methods. A notable development is the nickel-catalyzed electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. rsc.org This process utilizes a sacrificial iron anode and avoids the need for chemical reductants, offering a milder and more environmentally benign route to arylated pyrimidines. rsc.org Adapting such electrochemical methods for this compound could enable selective C-C bond formation under gentle conditions, with the potential to control selectivity through electrochemical potential.
Photocatalysis: Visible-light photocatalysis represents another frontier, offering metal-free or metal-lean reaction pathways that proceed under ambient temperature. While specific applications to this compound are still emerging, the principles of photocatalytic C-H arylation or the generation of radicals for coupling reactions could open up entirely new avenues for derivatization that are complementary to existing thermal catalytic methods.
Development of Chemo- and Regioselective Transformations
The synthetic utility of this compound is fundamentally linked to the ability to selectively functionalize one halogen over the other. The significant difference in bond strength and reactivity between the C-I and C-Cl bonds is the cornerstone of its chemo- and regioselectivity.
In transition-metal catalyzed cross-coupling reactions, the order of reactivity for halogens is typically I > Br > Cl. nih.gov This inherent difference allows for highly regioselective reactions on dihalogenated pyrimidines.
Suzuki-Miyaura Coupling: In Suzuki-Miyaura reactions, the oxidative addition of palladium to the C-I bond is significantly faster than to the C-Cl bond. This allows for the selective coupling of aryl- or heteroarylboronic acids at the C-5 position, leaving the C-4 chloro-substituent intact for subsequent transformations. researchgate.netmdpi.com For instance, studies on 2,6-dihalopurines have shown that 9-benzyl-6-chloro-2-iodopurine reacts selectively at the C-2 iodo position when treated with one equivalent of phenylboronic acid. researchgate.net A similar outcome is expected for this compound, yielding 4-chloro-5-aryl-2,6-dimethylpyrimidine.
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, also proceeds with high chemoselectivity. nih.gov The reaction is expected to occur exclusively at the C-5 iodo position of this compound, providing a direct route to 5-alkynyl-4-chloro-2,6-dimethylpyrimidines. nih.govelsevierpure.com This selectivity has been demonstrated in the coupling of pyrimidine (B1678525) nucleotides, where C-5 iodination is followed by a highly chemoselective Sonogashira coupling. nih.gov Further control over regioselectivity can be achieved by modulating the catalyst system. In related di-iodopurine systems, the choice of a monodentate phosphine (B1218219) ligand like PPh₃ favors coupling at one iodo position, while bidentate ligands can switch the selectivity to another. elsevierpure.comrsc.orgbohrium.com
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond forming reaction is also expected to show high selectivity for the C-I bond over the C-Cl bond. nih.gov Recent work on aryl iodide-selective amination using a Ni(acac)₂ catalyst activated by phenylboronic ester highlights the potential for developing highly selective C-N coupling reactions that tolerate other halides. nih.gov This would allow for the synthesis of 5-amino-4-chloro-2,6-dimethylpyrimidine derivatives, which can be further functionalized at the C-4 position. researchgate.net
The following table summarizes the expected regioselective transformations:
| Reaction Type | Coupling Partner | Expected Position of Reaction | Catalyst System (Example) |
| Suzuki-Miyaura | Arylboronic Acid | C-5 (Iodo) | Pd(PPh₃)₄, Base |
| Sonogashira | Terminal Alkyne | C-5 (Iodo) | PdCl₂(PPh₃)₂, CuI, Base |
| Buchwald-Hartwig | Amine | C-5 (Iodo) | Pd₂(dba)₃, Ligand, Base |
| Negishi | Organozinc Reagent | C-5 (Iodo) | Pd(PPh₃)₄ |
| Kumada | Grignard Reagent | C-5 (Iodo) | NiCl₂(dppf) |
Integration into Flow Chemistry and Automated Synthesis
The next leap in the efficient utilization of versatile building blocks like this compound involves their integration into continuous flow and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher reproducibility, and the ability to telescope multiple reaction steps. nih.govyoutube.com
While direct examples featuring this specific pyrimidine are nascent, the established reactivity patterns make it an ideal candidate for such systems. An automated platform could perform sequential cross-coupling reactions. For example, a flow reactor could be set up to perform a Suzuki coupling at the C-5 position, followed by in-line purification and introduction into a second reactor for a Buchwald-Hartwig amination at the C-4 position. nih.gov This telescoping of reactions avoids the isolation of intermediates, significantly reducing time and waste. nih.gov
Expansion of Biological and Materials Science Applications
The true value of developing novel synthetic methodologies for this compound is realized through the discovery of new functions for its derivatives in medicine and materials science.
Biological Applications: The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. mdpi.comgsconlinepress.comorientjchem.org Derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comnih.gov
Enzyme Inhibitors: Substituted 2,4-diaminopyrimidines, which could be synthesized from this scaffold, have been identified as potent inhibitors of dihydrofolate reductase (DHFR) in Bacillus anthracis, a key target for antibacterial agents. rsc.org Furthermore, pyridopyrimidine derivatives have shown significant activity as EGFR inhibitors, a target in cancer therapy. elsevierpure.com The ability to introduce diverse substituents at the C-4 and C-5 positions of the 2,6-dimethylpyrimidine core allows for the systematic exploration of structure-activity relationships to develop new therapeutic agents.
Materials Science Applications: The electron-deficient nature of the pyrimidine ring makes it an excellent building block for organic electronic materials. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are increasingly used as high-performance materials in OLEDs. rsc.orgresearchgate.net They can function as electron-transporting materials (ETMs) or as hosts for phosphorescent emitters. researchgate.net Recently, pyrimidine-based emitters have been developed for thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient blue OLEDs. rsc.org By coupling suitable donor moieties (e.g., spiro-acridine) to an acceptor pyrimidine core, materials with external quantum efficiencies exceeding 30% have been achieved. rsc.org The derivatization of this compound offers a platform to synthesize novel donor-acceptor molecules tailored for specific optoelectronic properties, potentially leading to more stable and efficient OLEDs for displays and lighting. rsc.org The interaction of pyrimidine derivatives with metals like silver is also being explored to create stable electron-injection layers, enhancing device longevity. rsc.org
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-5-iodo-2,6-dimethylpyrimidine, and how can reaction conditions be optimized to improve yield?
A stepwise halogenation strategy is recommended, starting with the introduction of chloro and methyl groups followed by iodination. Key factors include:
- Temperature control : Maintain 0–5°C during iodination to prevent side reactions (e.g., dehalogenation) .
- Purification : Use silica gel chromatography with a gradient of ethyl acetate/hexane (10–30%) to isolate the product .
- Catalysts : Employ Pd catalysts for selective cross-coupling reactions if further functionalization is required. Example reaction conditions:
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Iodination | NIS, DMF | 0°C → RT | 12 h | ~65–75 |
| Note: Yields may vary based on precursor purity and solvent drying. |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H NMR (DMSO-d6) reveals methyl protons at δ 2.4–2.6 ppm and aromatic protons at δ 8.1–8.3 ppm. C NMR confirms iodine substitution at C5 (δ 95–100 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]) should match the molecular weight (285.5 g/mol) with <2 ppm error .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of halogenated pyrimidines?
Discrepancies in bond lengths or angles often arise from disordered halogen atoms or twinning. Strategies include:
- SHELXL refinement : Apply restraints for anisotropic displacement parameters and use the TWIN command for twinned crystals .
- Mercury CSD : Compare packing motifs with similar structures (e.g., 4-chloro-5-bromo analogs) to validate intermolecular interactions . Example refinement parameters:
| Parameter | Value |
|---|---|
| R1 (I > 2σ) | <0.05 |
| wR2 (all data) | <0.12 |
| CCDC Deposition | Required |
Q. What computational and experimental approaches are effective for designing this compound derivatives with enhanced bioactivity?
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity against target enzymes (e.g., methionine aminopeptidase) .
- Docking Studies : Use AutoDock Vina to predict binding affinities by modifying the iodine substituent’s steric/electronic profile .
- Synthetic Validation : Introduce substituents at C4 or C6 via Suzuki-Miyaura coupling, monitored by F NMR if fluorinated analogs are synthesized .
Q. How can hydrogen-bonding and π-stacking interactions in cocrystals of this compound be systematically analyzed?
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H···Cl, C-I···π) using CrystalExplorer .
- Cocrystal Design : Combine with carboxylic acids (e.g., 4-chlorobenzoic acid) to form 1:1 stoichiometric cocrystals. Key metrics:
| Interaction Type | Distance (Å) |
|---|---|
| N-H···O | 2.8–3.0 |
| C-I···π | 3.5–3.7 |
- Thermal Analysis : DSC/TGA confirms stability up to 150°C, critical for pharmaceutical applications .
Methodological Notes
- Avoid Common Pitfalls :
- Software Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
